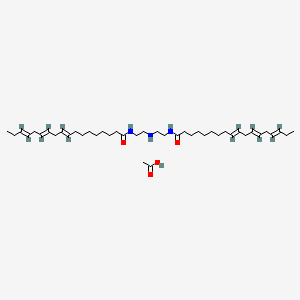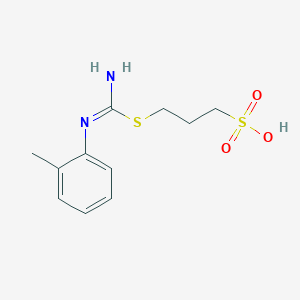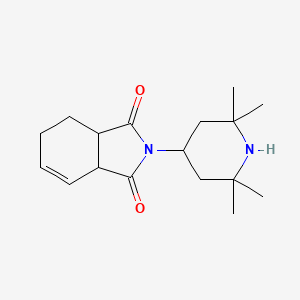![molecular formula C22H25NO3 B12668910 1-[(2-Ethylhexyl)amino]-4-hydroxyanthraquinone CAS No. 94023-27-5](/img/structure/B12668910.png)
1-[(2-Ethylhexyl)amino]-4-hydroxyanthraquinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(2-Ethylhexyl)amino]-4-hydroxyanthraquinone is an organic compound belonging to the anthraquinone family. This compound is characterized by its unique structure, which includes an amino group substituted with a 2-ethylhexyl chain and a hydroxyl group on the anthraquinone core. Anthraquinones are known for their vibrant colors and are widely used in dyes, pigments, and various industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-ethylhexyl)amino]-4-hydroxyanthraquinone typically involves the reaction of 1-amino-4-hydroxyanthraquinone with 2-ethylhexylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the substitution reaction. The process may involve heating the reactants to a specific temperature to ensure complete reaction and high yield.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and concentration of reactants. The product is then purified through crystallization or other separation techniques to obtain the desired purity.
化学反应分析
Types of Reactions: 1-[(2-Ethylhexyl)amino]-4-hydroxyanthraquinone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The anthraquinone core can be reduced to form hydroquinone derivatives.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted anthraquinone derivatives.
科学研究应用
1-[(2-Ethylhexyl)amino]-4-hydroxyanthraquinone has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 1-[(2-ethylhexyl)amino]-4-hydroxyanthraquinone involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It can also generate reactive oxygen species (ROS), causing oxidative stress and damage to cellular components. These mechanisms contribute to its potential antimicrobial and anticancer activities.
相似化合物的比较
1-Amino-4-hydroxyanthraquinone: Lacks the 2-ethylhexyl substitution, resulting in different chemical properties and applications.
1,4-Diaminoanthraquinone: Contains two amino groups, leading to distinct reactivity and uses.
1-Hydroxyanthraquinone: Lacks the amino group, affecting its chemical behavior and applications.
Uniqueness: 1-[(2-Ethylhexyl)amino]-4-hydroxyanthraquinone is unique due to the presence of both the 2-ethylhexyl-substituted amino group and the hydroxyl group on the anthraquinone core. This unique structure imparts specific chemical properties and reactivity, making it valuable in various applications, particularly in the synthesis of dyes and pigments.
属性
CAS 编号 |
94023-27-5 |
|---|---|
分子式 |
C22H25NO3 |
分子量 |
351.4 g/mol |
IUPAC 名称 |
1-(2-ethylhexylamino)-4-hydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C22H25NO3/c1-3-5-8-14(4-2)13-23-17-11-12-18(24)20-19(17)21(25)15-9-6-7-10-16(15)22(20)26/h6-7,9-12,14,23-24H,3-5,8,13H2,1-2H3 |
InChI 键 |
MXZJNSQLKYADNZ-UHFFFAOYSA-N |
规范 SMILES |
CCCCC(CC)CNC1=C2C(=C(C=C1)O)C(=O)C3=CC=CC=C3C2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


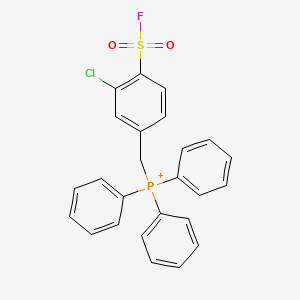
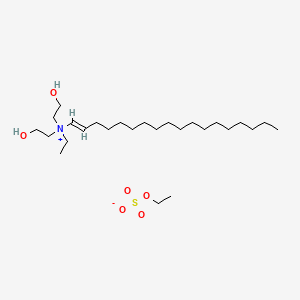

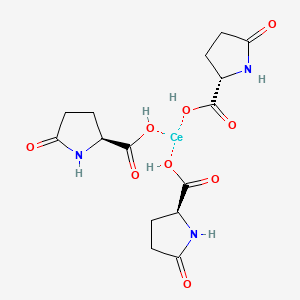
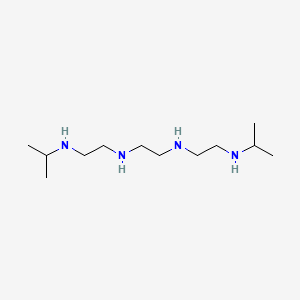

![2-[(2-Butoxyethyl)amino]-1,4-dihydroxyanthraquinone](/img/structure/B12668865.png)
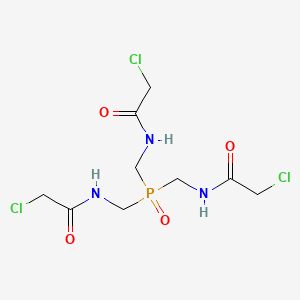
![2,2'-Isopropylidenebis[4-(3,5,5-trimethylhexyl)phenol]](/img/structure/B12668878.png)
